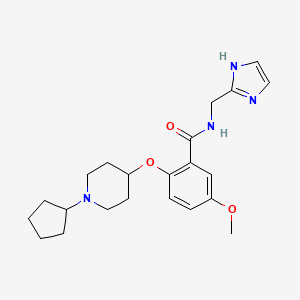
2-(1-cyclopentylpiperidin-4-yl)oxy-N-(1H-imidazol-2-ylmethyl)-5-methoxybenzamide
Overview
Description
2-(1-cyclopentylpiperidin-4-yl)oxy-N-(1H-imidazol-2-ylmethyl)-5-methoxybenzamide is a complex organic compound that may have potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The compound’s structure includes a piperidine ring, an imidazole moiety, and a methoxybenzamide group, which could contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-cyclopentylpiperidin-4-yl)oxy-N-(1H-imidazol-2-ylmethyl)-5-methoxybenzamide likely involves multiple steps, including the formation of the piperidine ring, the attachment of the imidazole group, and the introduction of the methoxybenzamide moiety. Typical synthetic routes might include:
Formation of the Piperidine Ring: This could involve cyclization reactions starting from appropriate precursors.
Attachment of the Imidazole Group: This step might involve nucleophilic substitution or coupling reactions.
Introduction of the Methoxybenzamide Group: This could be achieved through amide bond formation using reagents like carbodiimides or other coupling agents.
Industrial Production Methods
Industrial production methods would likely optimize these synthetic routes for scalability, yield, and cost-effectiveness. This might involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(1-cyclopentylpiperidin-4-yl)oxy-N-(1H-imidazol-2-ylmethyl)-5-methoxybenzamide may undergo various chemical reactions, including:
Oxidation: Potential oxidation of the piperidine ring or other functional groups.
Reduction: Reduction of imidazole or other reducible groups.
Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or other reactive sites.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a catalyst.
Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups.
Scientific Research Applications
2-(1-cyclopentylpiperidin-4-yl)oxy-N-(1H-imidazol-2-ylmethyl)-5-methoxybenzamide could have various scientific research applications, including:
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: Potential use in studying biological pathways or as a ligand in biochemical assays.
Medicine: Possible applications in drug discovery and development, particularly if it exhibits pharmacological activity.
Industry: Use in the development of new materials or as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1-cyclopentylpiperidin-4-yl)oxy-N-(1H-imidazol-2-ylmethyl)-5-methoxybenzamide would depend on its specific interactions with molecular targets. This could involve binding to receptors, enzymes, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
Similar compounds might include other piperidine derivatives, imidazole-containing molecules, and methoxybenzamide analogs. Examples could be:
Piperidine Derivatives: Compounds with similar piperidine ring structures.
Imidazole-Containing Molecules: Compounds with imidazole groups that exhibit similar biological activities.
Methoxybenzamide Analogs: Molecules with methoxybenzamide moieties that share similar chemical properties.
Uniqueness
The uniqueness of 2-(1-cyclopentylpiperidin-4-yl)oxy-N-(1H-imidazol-2-ylmethyl)-5-methoxybenzamide would lie in its specific combination of functional groups and the resulting chemical and biological properties. This could make it a valuable compound for specific applications in research and industry.
Properties
IUPAC Name |
2-(1-cyclopentylpiperidin-4-yl)oxy-N-(1H-imidazol-2-ylmethyl)-5-methoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N4O3/c1-28-18-6-7-20(19(14-18)22(27)25-15-21-23-10-11-24-21)29-17-8-12-26(13-9-17)16-4-2-3-5-16/h6-7,10-11,14,16-17H,2-5,8-9,12-13,15H2,1H3,(H,23,24)(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXWKQOAKXSLIFJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC2CCN(CC2)C3CCCC3)C(=O)NCC4=NC=CN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[1-(Anthracen-9-ylmethyl)piperidin-2-yl]pyridine](/img/structure/B3874163.png)
![7-(4-fluorobenzyl)-2-(tetrahydro-2H-pyran-4-yl)-2,7-diazaspiro[4.5]decane](/img/structure/B3874174.png)

![3-[1-[(4-Butoxyphenyl)methyl]piperidin-2-yl]pyridine](/img/structure/B3874192.png)
![11-(4-ethylbenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B3874201.png)


![11-[(6-Nitro-1,3-benzodioxol-5-yl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B3874231.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(tetrahydro-2-furanylmethyl)-1H-imidazol-5-yl]methyl}-N,2-dimethyl-2-propen-1-amine](/img/structure/B3874238.png)
![4-[(3-phenyl-1H-pyrazol-5-yl)methyl]-4H-1,2,4-triazole](/img/structure/B3874240.png)
![5,6-dimethyl-2-oxo-N-[(2-phenoxy-3-pyridinyl)methyl]-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B3874251.png)
![11-[(2,3-Dimethoxyphenyl)methyl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B3874252.png)
![1-[2-(6-methyl-3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-4-pyridin-3-ylpiperidin-4-ol](/img/structure/B3874256.png)
![11-(4-tert-butylcyclohexyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B3874282.png)
